3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide
Description
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3OS/c10-6-3-5(9(11,12)13)4-15-8(6)18-2-1-7(17)16-14/h3-4H,1-2,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQZFTRSFGDEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCC(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methods and Conditions:
| Method | Catalyst | Temperature | Reaction Type | Yield | Remarks |
|---|---|---|---|---|---|
| Vapor-phase chlorination | Activated carbon, metal chlorides (FeCl₃, SbCl₃, CuCl₂, ZnCl₂) | 150–350°C | Ionic chlorination | Up to 89% | Selective at 3-position, suppression of α-position chlorination |
| Catalyst activation | Metal chlorides on carriers (zeolite, pumice) | 200–350°C | Fixed or fluidized bed | High selectivity | Catalyst activation involves pre-treatment with chlorine at 200–350°C |
Research Findings:
Studies indicate that using catalysts such as iron chloride on activated carbon significantly suppresses undesired chlorination at α-positions, favoring chlorination at the 3-position. The process avoids the use of nitrile solvents, reducing toxicity and environmental impact, and allows solvent recycling, thus lowering production costs.
Synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide
Following the synthesis of 3-chloro-5-(trifluoromethyl)pyridine , the next step involves introducing a hydrazide functional group via nucleophilic substitution or amidation:
- Step A: Conversion of the pyridine derivative to its corresponding thiol or thioether, often via nucleophilic substitution of the chloro group with a thiol reagent (e.g., thiourea derivatives or sodium hydrosulfide).
- Step B: Reaction of the thiolated intermediate with hydrazine derivatives under controlled conditions to form the hydrazide linkage.
Typical Procedure:
1. React 3-chloro-5-(trifluoromethyl)pyridine with a thiol reagent (e.g., sodium hydrosulfide) in a suitable solvent (e.g., ethanol or methanol) at 80–120°C to form the corresponding thioether.
2. Purify the thioether intermediate via filtration and washing.
3. React the thioether with hydrazine hydrate in ethanol at 50–80°C to form the hydrazide.
4. Purify the final product by recrystallization or chromatography.
Research notes:
The use of polar protic solvents like ethanol facilitates nucleophilic substitution and amidation reactions. Catalysts such as acetic acid or p-toluenesulfonic acid may be employed to enhance reaction rates.
Data Tables and Research Findings
Table 1: Summary of Key Preparation Parameters
| Step | Starting Material | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Vapor-phase chlorination | 5-(trifluoromethyl)pyridine | FeCl₃ on activated carbon | N/A | 200–350°C | 2–4 hours | Up to 89% | Selectivity for 3-position |
| Thioether formation | 3-chloro-5-(trifluoromethyl)pyridine | None | Ethanol | 80–120°C | 3–6 hours | 75–85% | Purification by recrystallization |
| Hydrazide formation | Thioether intermediate | None | Ethanol | 50–80°C | 4–8 hours | 70–80% | Final purification |
Research Findings:
- Vapor-phase chlorination with metal chloride catalysts, especially iron chloride on activated carbon, provides high selectivity and yields, minimizing side products.
- The suppression of chlorination at undesired positions is achieved by optimizing temperature and catalyst choice.
- Post-chlorination functionalization to hydrazides proceeds efficiently under mild conditions, with high purity obtainable through standard purification techniques.
Notes and Considerations
- Catalyst Choice: Iron chloride on activated carbon is particularly effective due to its cost-effectiveness and catalytic activity.
- Reaction Conditions: Maintaining the temperature within 200–350°C is critical for selectivity; higher temperatures favor side reactions.
- Environmental Impact: The process avoids nitrile solvents, utilizes solvent recycling, and minimizes waste, aligning with green chemistry principles.
- Scale-up Potential: The described vapor-phase chlorination and subsequent functionalization are scalable, supported by patents and industrial reports.
Chemical Reactions Analysis
Types of Reactions
3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds, such as 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study demonstrated that similar pyridine derivatives effectively inhibited Staphylococcus aureus and Escherichia coli .
1.2 Anti-Cancer Activity
Compounds containing trifluoromethyl groups have been linked to enhanced biological activity, including anti-cancer properties. Research has highlighted that hydrazides like 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
1.3 Central Nervous System Effects
There is emerging evidence that certain pyridine derivatives can affect the central nervous system (CNS). Compounds similar to 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide have been studied for their potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases .
Agricultural Applications
2.1 Pesticidal Activity
The compound's thioether moiety enhances its ability to act as a pesticide. Several studies have reported that similar compounds effectively control pests and diseases in crops, making them valuable in agricultural formulations . For example, a recent study found that thioether-containing pesticides showed increased efficacy against common agricultural pests while maintaining low toxicity to beneficial insects .
2.2 Herbicidal Properties
Research has also indicated that 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide exhibits herbicidal activity. Its application in crop management can help control weed populations without harming the crops themselves, thus supporting sustainable agricultural practices .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro substituents on the pyridine ring enhance the compound’s ability to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with analogs in terms of structure, properties, and applications:
Functional Insights
- Corrosion Inhibition: The quinoline-based analog demonstrates high inhibition efficiency (85–92% at 200 ppm) in acidic environments due to its planar aromatic system, which facilitates strong adsorption on mild steel surfaces . In contrast, the target compound’s pyridine ring and shorter alkyl chain may reduce adsorption strength but improve solubility in polar solvents. The electron-withdrawing -Cl and -CF₃ groups likely enhance its ability to form protective films on metals .
- Agrochemical Activity: Fluopyram, a structurally distinct benzamide derivative, highlights how minor changes (e.g., replacing hydrazide with benzamide) can shift functionality from corrosion inhibition to fungicidal activity. Fluopyram’s thyroid toxicity underscores the importance of substituent effects on biological activity and safety profiles .
- Chain Length and Functional Group Impact: The acetohydrazide analog (CAS 338422-76-7) has a shorter chain than the target compound, which may reduce steric hindrance and improve binding to metal surfaces. However, the propanohydrazide moiety in the target compound could offer better flexibility for coordinating with metal ions .
Biological Activity
3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide is a compound that has garnered attention due to its potential biological activities. Its unique chemical structure, characterized by the presence of a pyridine ring and a hydrazide functional group, suggests various avenues for pharmacological exploration. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Chemical Formula : C₉H₉ClF₃N₃OS
- Molecular Weight : 299.7 g/mol
- CAS Number : 1215738-90-1
- MDL Number : MFCD11100119
The compound's structure includes a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity, making it an interesting candidate for drug development.
Antimicrobial Properties
Research indicates that 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide exhibits significant antimicrobial activity. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, this compound demonstrated notable inhibitory effects, particularly against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising potential as an antimicrobial agent .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of the bacterial membrane integrity. This is attributed to the compound's ability to interfere with the biosynthesis pathways that are crucial for maintaining cell wall structure . Additionally, the presence of the thioether linkage is believed to play a role in enhancing its interaction with microbial targets.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that while 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide exhibits antimicrobial properties, it also shows selective cytotoxicity against cancer cell lines. For instance, in vitro studies indicated that at concentrations above 50 µM, the compound induced apoptosis in HeLa cells (cervical cancer) while exhibiting minimal toxicity towards normal fibroblast cells . This selectivity suggests potential applications in cancer therapeutics.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A dissertation highlighted the compound's role in inhibiting the T3SS in pathogenic E. coli, which is critical for virulence. The study reported that at concentrations around 25 µM, there was over 80% inhibition of T3SS-mediated secretion, suggesting a significant impact on bacterial virulence factors . -
Anti-inflammatory Effects :
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of 3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide?
The compound is synthesized via coupling reactions. A typical method involves reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives with thio-containing carboxylic acids (e.g., 3-mercaptopropanoic acid) using coupling reagents like HOBt and TBTU in anhydrous DMF, with NEt₃ as a base . Purification often employs column chromatography or recrystallization. Alternative routes may use hydrazide intermediates, as seen in structurally related compounds (e.g., 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetohydrazide, CAS 338422-76-7) .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- NMR : Confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and hydrazide protons (δ ~8.0–9.0 ppm).
- Mass Spectrometry : ESI-MS or HRMS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 354.03).
- X-ray Crystallography : Resolves the pyridine-thioether-hydrazide conformation, as demonstrated for analogous trifluoroacetate salts .
Q. What are the stability and solubility profiles of this compound under laboratory conditions?
The compound is hygroscopic and should be stored at 2–8°C in amber glass vials . Solubility is highest in polar aprotic solvents (e.g., DMSO), moderate in ethanol, and poor in water. Stability studies under varying pH (4–9) and temperature (25–40°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How does the thioether moiety influence bioactivity compared to ether or amine analogs?
The thioether group enhances lipophilicity and metabolic stability, critical for membrane penetration. In agrochemical analogs like fluopyram (a benzamide derivative), the thioether linkage improves binding to fungal succinate dehydrogenase . Comparative studies with ether or amine analogs (e.g., ML267 TFA salt) reveal differences in antibacterial potency against Gram-positive strains .
Q. What in vitro models are suitable for evaluating its biological efficacy?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus or Bacillus subtilis .
- Enzyme Inhibition : Screening against kinases or proteases using fluorescence-based assays.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .
Q. How can structure-activity relationship (SAR) studies guide derivatization of the pyridine ring?
Modifications at the pyridine 3-chloro or 5-CF₃ positions significantly alter bioactivity. For example:
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Q. Are there scalable or green chemistry approaches for its synthesis?
Q. What are the degradation products and pathways under environmental conditions?
Hydrolysis of the hydrazide group yields 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid, while photodegradation generates chlorinated byproducts. LC-QTOF-MS identifies major degradation intermediates .
Q. How does this compound interact with biological targets at the molecular level?
Molecular docking studies with homology models (e.g., fungal cytochrome P450) suggest hydrogen bonding between the hydrazide NH and heme cofactor. Mutagenesis assays validate key residues (e.g., Phe-484 in CYP51) for binding .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
